DPBX-L-Dopa DPBX-L-Dopa DPBX-L-Dopa is a boron-containing dopa-derivative, acting as a bladder relaxant through non-catecholamine receptors.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1560126
InChI: InChI=1S/C21H20BNO4/c24-19-12-11-15(14-20(19)25)13-18-21(26)27-22(23-18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,24-25H,13,23H2/t18-/m0/s1
SMILES: O=C1[C@H](CC2=CC=C(O)C(O)=C2)[NH2]B(C3=CC=CC=C3)(C4=CC=CC=C4)O1
Molecular Formula: C21H20BNO4
Molecular Weight: 361.204

DPBX-L-Dopa

CAS No.:

Cat. No.: VC1560126

Molecular Formula: C21H20BNO4

Molecular Weight: 361.204

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

DPBX-L-Dopa -

Specification

Molecular Formula C21H20BNO4
Molecular Weight 361.204
IUPAC Name (S)-4-(3,4-dihydroxybenzyl)-2,2-diphenyl-1,3,2λ4-oxazaborolidin-5-one
Standard InChI InChI=1S/C21H20BNO4/c24-19-12-11-15(14-20(19)25)13-18-21(26)27-22(23-18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,24-25H,13,23H2/t18-/m0/s1
Standard InChI Key DHVNVRFTHFDFNG-SFHVURJKSA-N
SMILES O=C1[C@H](CC2=CC=C(O)C(O)=C2)[NH2]B(C3=CC=CC=C3)(C4=CC=CC=C4)O1
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Composition

DPBX-L-Dopa is classified as a Dopaboroxazolidone, a boron-containing derivative of levodopa. Its chemical formula is C21H20BNO4 with a molecular weight of 361.2 . The compound features a tri/tetra-coordinated boron atom within a boroxazolidone structure, which appears to be critical for its unique pharmacological properties . The chemical structure is represented by the SMILES notation: O=C1C@H[NH2]B(C3=CC=CC=C3)(C4=CC=CC=C4)O1 .

Structural Differences from Levodopa

Unlike traditional levodopa (3,4-dihydroxy-L-phenylalanine), which has a relatively simple amino acid structure, DPBX-L-Dopa incorporates a boron atom within a more complex molecular framework. This structural modification appears to significantly alter its receptor binding profile while maintaining the dopaminergic properties essential for therapeutic effects in Parkinson's disease . The incorporation of boron creates a unique pharmacophore that influences both binding affinity and selectivity at dopamine receptors.

Mechanism of Action

Receptor Interactions

Docking simulations have revealed that DPBX-L-Dopa demonstrates higher affinity for D2 Dopamine receptors (D2DR) compared to standard levodopa . Essential interactions with residues in the third and sixth transmembrane domains of the D2DR appear to be crucial for inducing and stabilizing interactions in the active receptor state . These molecular interactions likely contribute to the compound's efficacy in experimental models of Parkinson's disease.

Non-Catecholamine Receptor Activity

Beyond its dopaminergic properties, DPBX-L-Dopa has been identified as a bladder relaxant that works through non-catecholamine receptors . This suggests a dual mechanism of action that could potentially broaden its therapeutic applications beyond those of traditional levodopa. The ability to interact with multiple receptor systems may provide advantages in treating complex conditions where multiple neurotransmitter systems are involved.

Experimental Research Findings

Parkinson's Disease Models

In a murine model of Parkinson's disease, DPBX-L-Dopa demonstrated efficacy comparable to levodopa in reducing MPTP-induced parkinsonism . This beneficial effect was disrupted when animals were pre-treated with risperidone, a D2DR antagonist, confirming that the therapeutic action is mediated primarily through D2 dopamine receptors . These findings provide important validation of the theoretical predictions regarding DPBX-L-Dopa's receptor interactions.

Neuroprotective Effects

Beyond symptom management, DPBX-L-Dopa showed promising neuroprotective properties in experimental models. The compound limited neuronal loss in the substantia nigra in a manner similar to levodopa administration . This suggests potential disease-modifying effects that could slow progression in addition to providing symptomatic relief.

Comparative Analysis with Standard Levodopa

Receptor Binding Profile

Table 1: Comparison of DPBX-L-Dopa and Levodopa Properties

PropertyDPBX-L-DopaLevodopa
Chemical FormulaC21H20BNO4 C9H11NO4
Molecular Weight361.2 ~197.2
D2DR Binding AffinityHigher Lower (reference)
MechanismD2DR agonist + non-catecholamine receptor activity D1 and D2 receptor agonist (after conversion to dopamine)
Blood-Brain Barrier PenetrationNot specified in dataCrosses BBB (requires decarboxylase inhibitor for optimal effect)
Neuroprotective EffectsLimited neuronal loss in substantia nigra Can limit neuronal loss but may contribute to BBB dysfunction with chronic use

Theoretical modeling has shown that DPBX-L-Dopa demonstrates higher affinity for D2 dopamine receptors compared to traditional levodopa . This enhanced receptor targeting may contribute to its efficacy in experimental models and could potentially translate to improved clinical outcomes with potentially modified side effect profiles.

Functional Efficacy

Current Research Limitations

Clinical Evidence Gap

While preclinical data for DPBX-L-Dopa appears promising, there is currently limited information available regarding human clinical trials or applications. The transition from experimental models to clinical use requires extensive additional research to establish safety, optimal dosing, pharmacokinetics, and efficacy in human subjects with Parkinson's disease or other relevant conditions.

Future Research Directions

Clinical Development Pathway

Future research should focus on translating the promising preclinical findings into clinical applications. This would involve human pharmacokinetic studies, dose-finding trials, and eventually controlled clinical trials comparing DPBX-L-Dopa to standard levodopa therapy in patients with Parkinson's disease. Specific attention should be paid to motor fluctuations, dyskinesias, and quality of life outcomes.

Expanded Applications

Given the compound's dual activity on dopamine receptors and as a bladder relaxant, exploration of its efficacy in conditions beyond Parkinson's disease may be warranted. This could include investigation in other movement disorders, bladder dysfunction conditions, and potentially other neurological or psychiatric conditions where dopamine modulation plays a role.

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